Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate is a complex organic compound with the molecular formula C13H19BN2O4 This compound belongs to the class of oxaboroles, which are known for their unique boron-containing heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s boron-containing structure allows it to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl ((1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methyl)carbamate
- Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate
Uniqueness
Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate is unique due to its specific substitution pattern and the presence of both amino and hydroxy functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C13H19BN2O4 |
---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
tert-butyl N-[(6-amino-1-hydroxy-3H-2,1-benzoxaborol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C13H19BN2O4/c1-13(2,3)20-12(17)16-6-8-4-9-7-19-14(18)10(9)5-11(8)15/h4-5,18H,6-7,15H2,1-3H3,(H,16,17) |
InChI Key |
ZKQBLBRJLHJITG-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)CNC(=O)OC(C)(C)C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.